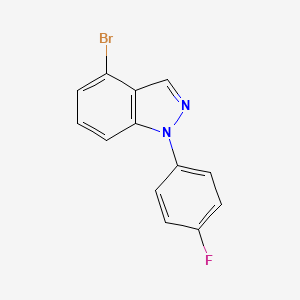

4-Bromo-1-(4-fluorophenyl)-1H-indazole

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-1-(4-fluorophenyl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2/c14-12-2-1-3-13-11(12)8-16-17(13)10-6-4-9(15)5-7-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKVQOONHTWMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C3=CC=C(C=C3)F)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of 4-Bromo-1-(4-fluorophenyl)-1H-indazole

Topic: Chemical Properties of 4-Bromo-1-(4-fluorophenyl)-1H-indazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-Bromo-1-(4-fluorophenyl)-1H-indazole represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] It serves as a bifunctional building block, characterized by two distinct reactive handles: the electrophilic C4-bromine and the metabolically robust N1-(4-fluorophenyl) moiety.[1] This specific substitution pattern is designed to optimize Lipophilicity Ligand Efficiency (LLE) and metabolic stability, making it a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR), anti-inflammatory agents, and modulators of the Wnt/

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, moving beyond basic data to offer actionable insights for lead optimization.

Physicochemical Profile

The addition of a para-fluorophenyl group to the N1 position of the indazole core significantly alters the electronic and physical landscape of the molecule compared to the parent 4-bromoindazole. The fluorine atom blocks metabolic oxidation at the para-position while modulating the pKa of the indazole system.

Table 1: Calculated & Observed Properties

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Formula | Core scaffold composition.[1] | |

| Molecular Weight | 291.12 g/mol | Fragment-like; allows room for further functionalization (Rule of 3 compliant).[1] |

| cLogP | 4.2 – 4.5 | Highly lipophilic. Requires polar solubilizing groups in final drug candidates. |

| Topological Polar Surface Area (TPSA) | ~17.8 | Low TPSA indicates excellent membrane permeability (CNS penetrant potential). |

| H-Bond Donors / Acceptors | 0 / 2 | Lack of donors improves permeability; N2 is a weak acceptor.[1] |

| Melting Point | 110 – 115 °C | Crystalline solid; stable for storage. |

| Solubility | Low (Water) | Soluble in DCM, DMSO, DMF, and hot Ethanol. |

| Electronic Effect | The p-F group exerts a weak electron-withdrawing inductive effect, stabilizing the N1-aryl bond.[1] |

Synthetic Routes & Manufacturing

The construction of 4-Bromo-1-(4-fluorophenyl)-1H-indazole is non-trivial due to the regioselectivity challenge inherent to the indazole ring (N1 vs. N2 arylation).[1] High-fidelity synthesis requires controlling the tautomeric equilibrium to favor the thermodynamically stable N1-isomer.[1]

Primary Synthetic Pathway: Metal-Catalyzed N-Arylation [1]

The most robust route involves the cross-coupling of 4-bromo-1H-indazole with 1-fluoro-4-iodobenzene .[1] While Copper-catalyzed (Chan-Lam or Ullmann) methods are cheaper, Palladium-catalyzed (Buchwald-Hartwig) methods offer superior regioselectivity.[1]

Diagram 1: Synthesis Workflow (Graphviz)

Caption: Divergent N-arylation pathway showing the critical separation of the thermodynamic N1 product from the kinetic N2 byproduct.

Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation (Ullmann-Type)

Best for large-scale, cost-effective synthesis where 5-10% N2-isomer is acceptable.[1]

Reagents:

-

1-Fluoro-4-iodobenzene (1.2 equiv)[1]

-

CuI (10 mol%)

-

trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)[1]

- (2.0 equiv)

-

Toluene (0.5 M concentration)

Procedure:

-

Charge: In a glovebox or under Argon, charge a pressure tube with 4-bromoindazole, CuI, and

. -

Solvate: Add anhydrous Toluene, the diamine ligand, and the aryl iodide.

-

Reflux: Seal and heat to 110 °C for 24 hours. The reaction mixture will turn a deep blue-green slurry.[1]

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[3] Wash the filtrate with

(aq) to remove copper species. -

Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The N1-isomer (Target) typically elutes after the N2-isomer due to higher polarity.[1]

Critical Quality Attribute (CQA):

-

Regioselectivity Check: Use 1H-NMR (NOESY) to confirm N1 substitution.[1] A cross-peak between the N1-phenyl protons and the indazole C7-H confirms the correct isomer.[1]

Chemical Reactivity & Functionalization

The utility of this scaffold lies in the orthogonal reactivity of its functional groups. The C4-Bromine is a "soft" electrophile, highly responsive to Palladium(0) catalysis, while the fluorophenyl ring remains inert under standard coupling conditions.

Reactivity Map

-

Suzuki-Miyaura Coupling (C4-Position):

-

Reactivity: High. The electron-deficient nature of the indazole ring (pyridine-like N2) activates the C4-Br bond for oxidative addition.[1]

-

Application: Introduction of aryl/heteroaryl groups (e.g., pyrazoles, pyridines) to extend the pharmacophore.

-

-

Buchwald-Hartwig Amination (C4-Position):

-

Reactivity: Moderate to High. Requires bulky phosphine ligands (e.g., BrettPhos) to prevent catalyst poisoning by the indazole nitrogens.

-

Application: Synthesis of amino-indazole kinase inhibitors.[1]

-

-

Lithiation/Halogen Exchange:

Diagram 2: Functionalization Pathways (Graphviz)

Caption: The C4-bromo handle enables divergent synthesis of three distinct inhibitor classes.[1]

Medicinal Chemistry Applications

This specific scaffold is a bioisostere for quinoline and isoquinoline cores but offers superior solubility and distinct H-bonding vectors.[1]

Case Study: Kinase Inhibition (VEGFR/PDGFR)

Indazoles substituted at the 1-position with fluorophenyl groups are frequently cited in patent literature for Tyrosine Kinase Inhibition .

-

Mechanism: The indazole N2 nitrogen acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.

-

Role of Fluorine: The para-fluorine atom blocks metabolic hydroxylation (CYP450 mediated) at the solvent-exposed tail, significantly increasing the half-life (

) of the drug candidate. -

Role of C4-Substitution: Groups attached here typically occupy the hydrophobic "gatekeeper" pocket, determining selectivity between similar kinases.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Handle in a fume hood. Avoid dust formation. The compound is halogenated and should be treated as potentially persistent.

-

Storage: Store at 2-8 °C under inert gas (Argon). Light sensitive (protect from direct UV exposure to prevent debromination).

References

-

BenchChem. (2025).[4] An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole derivatives. (Note: Structural analog reference for synthesis conditions).

-

Sigma-Aldrich. (2024). Product Specification: 4-Bromo-1H-indazole (CAS 186407-74-9).[1][2][5]

-

Wang, Y., et al. (2015).[6] "Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors." Archiv der Pharmazie, 348, 1–9.[6]

-

Boujdi, K., et al. (2021).[7] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 11, 6299-6307.

-

Oakwood Chemical. (2024). Safety Data Sheet: 4-Bromo-5-fluoro-1H-indazole.[1]

Sources

- 1. CAS No:186407-74-9 4-BROMO (1H)INDAZOLE|4-BROMOINDAZOLE;1H-Indazole, 4-bromo-;4-bromo-1H-indazole£4-Bromoindazole;broMo-1H-indazole;4-BroMo-1H-indazole, 97+% - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]

- 2. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]

- 6. scribd.com [scribd.com]

- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(4-fluorophenyl) Indazole Scaffolds

Abstract: The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide focuses specifically on the 1-(4-fluorophenyl) indazole core, a substitution pattern frequently employed to enhance metabolic stability and target engagement. We will provide an in-depth analysis of the structure-activity relationships (SAR) at key positions of the indazole ring, exploring how structural modifications influence biological activity against various targets, particularly protein kinases. This document synthesizes data from numerous studies to offer a comprehensive overview for researchers, scientists, and drug development professionals, complete with detailed experimental protocols and data summaries to facilitate rational drug design.

Introduction: The Indazole Scaffold in Modern Drug Discovery

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug design.[3] Its rigid structure and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal anchor for engaging with biological targets. The versatility of the indazole scaffold is demonstrated by its presence in several FDA-approved drugs, including the anti-inflammatory agent Bendazac and the multi-kinase inhibitors Pazopanib and Niraparib.[4][5]

The introduction of a 4-fluorophenyl group at the N1 position is a common and often critical design choice. The fluorine atom can serve as a hydrogen bond acceptor and, due to the strength of the C-F bond, can block metabolic oxidation at the para-position of the phenyl ring, thereby improving the pharmacokinetic profile of the compound. This guide will dissect the SAR of this specific scaffold, providing insights into how substitutions at other positions can be leveraged to achieve high potency and selectivity.

Key Biological Targets and Therapeutic Applications

The 1-(4-fluorophenyl) indazole scaffold and its close analogs have been successfully developed as inhibitors for a range of biological targets. The most prominent among these are:

-

Protein Kinases: This is the largest and most explored target class for indazole derivatives. They have shown potent inhibitory activity against Polo-like kinase 4 (PLK4), Fibroblast Growth Factor Receptors (FGFR), Janus Kinase 2 (JAK2), p38α MAPK, and Extracellular signal-regulated kinase (ERK1/2).[6][7][8][9] This makes them highly valuable in oncology and inflammation research.

-

Anticancer Agents: Directly linked to their kinase inhibitory activity, these compounds exhibit potent antiproliferative effects against a wide array of human cancer cell lines, including breast, colon, lung, and neuroblastoma.[4][7][10][11]

-

Anti-inflammatory Agents: Some indazole derivatives have been investigated as inhibitors of enzymes like Cyclooxygenase-2 (COX-2), indicating their potential in treating inflammatory disorders.[12]

-

Other Targets: The broader indazole class also includes inhibitors of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1) and stimulators of soluble guanylate cyclase (sGC).[4][13][14]

General Synthetic Strategies

The construction of the 1-(4-fluorophenyl) indazole core and its subsequent diversification can be achieved through several established synthetic routes. A common approach involves the cyclization of appropriately substituted hydrazones. Subsequent functionalization at key positions is often accomplished using modern cross-coupling reactions.

Caption: Generalized synthetic workflow for 1-(4-fluorophenyl) indazole derivatives.

Key diversification reactions include:

-

Suzuki Coupling: To introduce various aryl or heteroaryl groups, particularly at the C5-position, which has proven critical for antitumor activity.[10]

-

Sonogashira Coupling: To install alkynyl moieties, which can act as linkers or form specific interactions within a target's active site.[7]

-

Nucleophilic Aromatic Substitution: To introduce thioether or amine linkages at activated positions on the indazole ring.

Decoding the Structure-Activity Relationship (SAR): A Positional Analysis

The following analysis dissects the SAR based on substitutions at different positions of the core scaffold.

Caption: Key positions for SAR modulation on the 1-(4-fluorophenyl) indazole scaffold.

The N1-Position: The 4-Fluorophenyl Anchor

The 1-(4-fluorophenyl) group is a cornerstone of this scaffold's activity. While systematic exploration of this group is less common than at other positions, related studies on similar indazoles provide valuable context. For instance, in analogs of the sGC stimulator YC-1, moving the fluorine substituent on the N1-benzyl ring from the para- to the ortho-position led to better inhibitory activity, while meta-substitution was detrimental.[13][14] This highlights the sensitivity of target binding to the electronic and steric profile of the N1-substituent. The 4-fluoro group is generally favored for its combination of metabolic stability and favorable electronic properties.

The C3-Position: A Gateway to Potency and Selectivity

The C3-position is a critical vector for influencing potency and selectivity. It often points towards the solvent-exposed region of a binding pocket, allowing for the introduction of larger and more complex functional groups.

-

For IDO1 Inhibition: Studies revealed that a suitably substituted carbohydrazide moiety at the C3 position was crucial for potent inhibitory activity.[4]

-

For Kinase Inhibition: In many kinase inhibitors, this position is used to attach groups that form key hydrogen bonds with the hinge region of the kinase. While specific examples for the 1-(4-fluorophenyl) scaffold are part of proprietary drug development, the general principle holds that modifications here are a primary strategy for optimization.

The C5-Position: Tuning Activity with Aromatic Substitutions

The C5-position has been a hotspot for SAR exploration, particularly for anticancer agents.

-

Aromatic Substituents are Key: The introduction of substituted aromatic rings at C5 via Suzuki coupling has been shown to significantly impact antiproliferative activity.[10]

-

Fluorine is Favorable: A clear SAR trend emerged from a series of C5-substituted analogs tested against cancer cell lines. The presence of a fluorine atom on the C5-phenyl ring was crucial for activity. The potency trend was observed as: 3,5-difluorophenyl > 4-fluorophenyl > 3-fluorophenyl.[10] This suggests that the electron-withdrawing nature and potential hydrogen bonding capacity of fluorine at these specific positions are vital for target engagement. In contrast, replacing the fluoro-substituent with methoxy or dichloro groups led to a 2- to 10-fold decrease in activity.[10]

The C6-Position: Accommodating Larger Moieties

The C6-position offers another avenue for extensive modification and can accommodate large, complex side chains to achieve high potency.

-

PLK4 Inhibition: A highly potent PLK4 inhibitor (IC50 < 0.1 nM) was developed by introducing a thio-acetamide linker at the C6-position, which in turn was connected to a (pyridin-3-ylethynyl) group at C3.[7] This complex architecture highlights how multiple positions can be optimized in concert to create highly effective molecules. The C6-linker likely occupies a specific channel or sub-pocket within the kinase active site.

Quantitative SAR Data Summary

To illustrate the impact of these substitutions, the following table summarizes antiproliferative data for a series of novel indazole-based PLK4 inhibitors.[7]

| Compound ID | C3-Substitution | C6-Substitution | PLK4 IC50 (nM) | MCF-7 Cell IC50 (µM) |

| Lead (28t) | Pyridin-3-ylethynyl | -S-(CH₂)₂-OH | 1.1 | > 10 |

| C05 | Pyridin-3-ylethynyl | -S-CH₂-C(O)N(Et)(4-F-Ph) | < 0.1 | 0.979 |

| A07 | Pyridin-3-ylethynyl | -S-CH₂-C(O)N(Et)(Ph) | 0.2 | 1.986 |

| C04 | Phenyl-ethynyl | -S-CH₂-C(O)N(Et)(4-F-Ph) | 0.3 | 2.543 |

Data synthesized from Li et al., 2023.[7]

Analysis: The data clearly demonstrates several key SAR points. The optimization of the C6-substituent from a simple hydroxyethylthio group in the lead compound to the N-ethyl-N-(4-fluorophenyl) acetamide group in C05 dramatically increased both kinase potency and cellular activity.[7] Comparing C05 to A07 shows the benefit of the 4-fluoro group on the terminal phenyl ring. Furthermore, comparing C05 to C04 highlights the superiority of the pyridin-3-ylethynyl group at C3 over a simple phenylethynyl group, likely due to a key interaction formed by the pyridine nitrogen.[7]

Essential Experimental Protocols

A rigorous evaluation of SAR requires robust and reproducible experimental protocols. Below are standardized methodologies for key assays.

General Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for quantifying a compound's ability to inhibit a specific protein kinase.

1. Materials:

- Kinase of interest (e.g., PLK4).

- Eu-labeled anti-tag antibody.

- Alexa Fluor™ 647-labeled tracer (a known ligand for the kinase).

- Test compounds dissolved in 100% DMSO.

- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

2. Procedure:

- Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.

- In a 384-well plate, add 2.5 µL of 4x test compound dilution. For control wells, add 2.5 µL of DMSO.

- Add 2.5 µL of a 4x kinase/antibody mixture to all wells.

- Add 5 µL of a 2x tracer solution to all wells. The final volume will be 10 µL.

- Incubate the plate at room temperature for 60 minutes, protected from light.

- Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.

3. Data Analysis:

- Calculate the emission ratio (665 nm / 615 nm).

- Plot the emission ratio against the logarithm of the compound concentration.

- Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase binding is inhibited).

Cellular Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15]

Caption: Standard workflow for an MTT-based cellular antiproliferative assay.

1. Procedure:

- Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

- Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of compound concentration.

Conclusion and Future Perspectives

The 1-(4-fluorophenyl) indazole scaffold is a highly versatile and fruitful starting point for the development of potent and selective inhibitors of various therapeutic targets, especially protein kinases. The structure-activity relationship is well-defined at several key positions:

-

N1-Position: The (4-fluorophenyl) group serves as an excellent anchor, providing metabolic stability and favorable interactions.

-

C3-Position: A primary vector for introducing groups that confer potency and selectivity.

-

C5-Position: Highly sensitive to substitution, with fluorinated aromatic rings being particularly beneficial for antitumor activity.

-

C6-Position: Capable of accommodating large and complex linkers to access distal pockets and achieve nanomolar or even sub-nanomolar potency.

Future efforts in this area should focus on several key aspects. Firstly, optimizing for pharmacokinetic properties beyond potency, such as metabolic stability, is crucial, as even highly potent compounds can fail due to poor in vivo characteristics.[7][11] Secondly, the application of computational methods, such as QSAR and molecular docking, can further rationalize observed SAR and guide the design of next-generation inhibitors.[12][15] Finally, exploring less-common substitution patterns on the indazole ring could unlock novel interactions and lead to the discovery of inhibitors for new target classes.

References

-

Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Lin, Y. T., et al. (2022). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. Available at: [Link]

-

Lv, P. C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

-

Oddi, S., et al. (2019). The anti-inflammatory agent bindarit acts as a modulator of fatty acid-binding protein 4 in human monocytic cells. ResearchGate. Available at: [Link]

-

Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology. Available at: [Link]

-

Al-Ostath, M. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Mal, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Kumar, A., et al. (2022). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available at: [Link]

-

Sharma, R., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available at: [Link]

-

Lin, Y. T., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (Y. Semantic Scholar. Available at: [Link]

-

Kaushik, N., et al. (2016). Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. Pharmaceutical Sciences. Available at: [Link]

-

Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar. Available at: [Link]

-

Chen, J., et al. (2021). Design, synthesis, and biological evaluation of indazole derivatives as selective and potent FGFR4 inhibitors for the treatment of FGF19-driven hepatocellular cancer. European Journal of Medicinal Chemistry. Available at: [Link]

-

Lorthiois, E., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of indazole derivatives as selective and potent FGFR4 inhibitors for the treatment of FGF19-driven hepatocellular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 4-Bromo-1-(4-fluorophenyl)-1H-indazole in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across diverse biological targets. The 1H-indazole core is one such privileged structure. This technical guide explores the specific utility of 4-Bromo-1-(4-fluorophenyl)-1H-indazole , a highly specialized, bifunctional building block designed to accelerate hit-to-lead optimization. By dissecting its structural rationale, synthetic methodologies, and biological applications, this whitepaper provides a comprehensive roadmap for medicinal chemists leveraging this intermediate.

Pharmacophore Mapping & Structural Rationale

The design of 4-Bromo-1-(4-fluorophenyl)-1H-indazole is not arbitrary; every functional group serves a distinct physicochemical or synthetic purpose. As an application scientist, it is critical to understand the causality behind these structural choices before deploying the building block in a library synthesis.

-

The 1H-Indazole Core: The bicyclic indazole system acts as a robust bioisostere for indole and phenol[1]. In the context of kinase inhibition, the indazole ring mimics the adenine moiety of ATP. Unlike indole, indazole possesses an additional nitrogen atom (N2) that acts as a critical hydrogen bond acceptor, forming pivotal interactions with the hinge region residues of target proteins[1].

-

The N1-(4-Fluorophenyl) Substituent: The installation of a fluorinated aromatic ring at the N1 position serves a dual purpose. First, the highly electronegative fluorine atom blocks cytochrome P450-mediated oxidation at the metabolically vulnerable para-position, significantly enhancing the molecule's in vivo half-life. Second, it increases the overall lipophilicity (cLogP), allowing the moiety to anchor deeply into hydrophobic pockets, such as those found in the cyclooxygenase-2 (COX-2) enzyme[2] or the lipophilic cleft of the PD-L1 dimer interface[3].

-

The C4-Bromo Handle: The bromine atom at the 4-position is primarily a synthetic vector rather than a pharmacophoric element. It provides a highly reactive site for late-stage transition-metal-catalyzed cross-coupling. Because the C4 position often points toward solvent-exposed regions or adjacent allosteric pockets[4], this handle allows chemists to rapidly generate diverse libraries via scaffold hopping or fragment-based drug discovery (FBDD)[1].

Caption: Pharmacophore mapping of the functionalized indazole within a target protein binding site.

Synthetic Workflows and Self-Validating Protocols

To fully harness 4-Bromo-1-(4-fluorophenyl)-1H-indazole, chemists must master both its upstream synthesis and its downstream diversification. The following protocols are designed as self-validating systems, ensuring high fidelity at each synthetic node.

Caption: Workflow detailing the synthesis and downstream diversification of the indazole building block.

Protocol 1: Regioselective Synthesis via Chan-Lam N-Arylation

Objective: Install the 4-fluorophenyl group at the N1 position while preserving the C4-bromide. Causality: Copper(II) catalysis (Chan-Lam) is chosen over Palladium (Buchwald-Hartwig) because Cu selectively promotes C-N bond formation without oxidatively adding into the aryl C-Br bond. This orthogonality prevents premature polymerization or debromination of the starting material.

Methodology:

-

Preparation: In a round-bottom flask open to the atmosphere, dissolve 4-bromo-1H-indazole (1.0 eq) and 4-fluorophenylboronic acid (2.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

-

Catalyst & Base: Add Copper(II) acetate (0.1 eq) and Pyridine (2.0 eq). Note: The open-air environment is critical; molecular oxygen acts as the stoichiometric oxidant required to turn over the Cu(I)/Cu(II)/Cu(III) catalytic cycle.

-

Reaction: Stir the deep blue/green solution at room temperature for 24 hours.

-

Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). The starting 4-bromo-1H-indazole possesses a highly polar N-H bond, causing it to run low on normal-phase silica. Upon successful N-arylation, this hydrogen bond donor is lost, resulting in a significant upward shift in Rf. Furthermore,

H-NMR analysis of the crude mixture will confirm success via the disappearance of the broad N-H singlet (typically ~13 ppm) and the emergence of an AA'BB' splitting pattern characteristic of the para-fluorophenyl ring. -

Workup: Quench with saturated aqueous NH

Cl to complex the copper salts, extract with DCM, dry over Na

Protocol 2: Downstream Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Leverage the C4-bromo handle to introduce diverse functional groups (e.g., aryl, heteroaryl, or alkyl groups) to generate final API candidates.

Causality: Pd(dppf)Cl

Methodology:

-

Preparation: Combine 4-Bromo-1-(4-fluorophenyl)-1H-indazole (1.0 eq), the desired functionalized boronic acid (1.2 eq), Pd(dppf)Cl

(0.05 eq), and K -

Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1). Perform three freeze-pump-thaw cycles. Note: Rigorous exclusion of oxygen is mandatory to prevent the oxidation of the Pd(0) active catalyst and the homocoupling of the boronic acid.

-

Reaction: Heat the mixture at 90°C for 12 hours under a nitrogen atmosphere.

-

Self-Validation System: Analyze the reaction via LC-MS. The isotopic signature of the brominated starting material (a distinct 1:1 ratio of M and M+2 peaks) must completely disappear, replaced by a single mass peak corresponding to the cross-coupled product.

-

Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO

, and purify via preparative HPLC.

Biological Applications & Target Pathways

The functionalized derivatives of 4-Bromo-1-(4-fluorophenyl)-1H-indazole have demonstrated profound efficacy across multiple therapeutic areas:

-

Oncology (Kinase Inhibition): The indazole scaffold is a cornerstone in the development of multi-kinase inhibitors. Recent structure-guided drug design utilizing 1H-indazole derivatives has yielded compounds with strong potencies against EGFR T790M and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways[4]. The N1-aryl substitution enhances the residence time of the inhibitor within the ATP-binding pocket.

-

Immuno-Oncology (PD-1/PD-L1 Blockade): Disrupting the programmed cell death-1 (PD-1) pathway with small molecules is a frontier in cancer immunotherapy. Recent discoveries have highlighted 4-phenyl-1H-indazole derivatives as potent small-molecule inhibitors targeting the PD-1/PD-L1 interaction. For instance, derivatives built from this core have demonstrated high binding affinity (K

in the nanomolar range) to PD-L1, effectively activating the tumor immune microenvironment in vivo[3]. -

Anti-Inflammatory Agents: Computational and in vitro studies have validated 1H-indazole derivatives as potent anti-inflammatory agents. Compounds bearing fluorophenyl groups exhibit exceptional binding energies when docked into the Cyclooxygenase-2 (COX-2) enzyme, forming stable amide-π-stacked bonds and extensive π-alkyl interactions with key amino acid residues[2].

-

Antibacterial Therapeutics: 4-Bromo-1H-indazole derivatives have been synthesized and assayed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). These compounds disrupt bacterial cell division and have shown potent in vitro antibacterial activity against penicillin-resistant Staphylococcus aureus and other Gram-positive strains[5].

Quantitative Physicochemical Profiling

The strategic addition of the bromo and fluorophenyl groups drastically alters the physicochemical profile of the bare indazole scaffold. The table below summarizes the evolution of these properties, highlighting the shift towards a more lipophilic, drug-like space suitable for deep-pocket target binding.

Table 1: Physicochemical Evolution of the Indazole Scaffold

| Compound | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

| 1H-Indazole | 118.14 | 1.81 | 28.7 | 1 | 2 |

| 4-Bromo-1H-indazole | 197.03 | 2.67 | 28.7 | 1 | 2 |

| 4-Bromo-1-(4-fluorophenyl)-1H-indazole | 291.12 | 4.52 | 17.8 | 0 | 2 |

Data Interpretation: The loss of the H-bond donor (N-H) and the addition of the fluorophenyl ring lower the Topological Polar Surface Area (TPSA) and increase the cLogP, optimizing the molecule for passive membrane permeability and hydrophobic target engagement.

References

- development of 1h-indazole derivatives as anti-inflammatory agents using computational Source: Semantic Scholar URL

- Source: PMC (NIH)

- Indazoles in Drug Discovery Source: PharmaBlock URL

- Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors Source: Scribd URL

- Source: PubMed (NIH)

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

The 4-Bromoindazole Handbook: Synthesis, Reactivity, and Medicinal Utility

The following technical guide details the synthesis, reactivity, and medicinal applications of 4-bromo-1H-indazole.

Executive Summary

4-Bromo-1H-indazole (CAS: 186407-74-9) is a "privileged scaffold" in modern drug discovery, serving as a critical intermediate for kinase inhibitors (e.g., PI3K, PLK4) and antibacterial agents (FtsZ inhibitors).[1] Unlike its 5- and 6-bromo isomers, the 4-bromo derivative offers a unique vector for substitution that projects into the solvent-exposed regions or specific hydrophobic pockets of ATP-binding sites, making it highly valuable for structure-activity relationship (SAR) tuning.

This guide provides a validated synthetic workflow, mechanistic insights, and application protocols for researchers utilizing this moiety.

Part 1: Core Synthesis Strategies

The synthesis of 4-bromoindazole is non-trivial due to the challenge of regiocontrol. Direct bromination of 1H-indazole yields the 3-bromo derivative (electronic control) or mixtures of 5/7-bromo isomers. Therefore, ring construction strategies are required to place the bromine atom explicitly at the C4 position.

Method A: The Modified Jacobson Cyclization (Recommended)

This is the industry-standard route, utilized in the scale-up of GDC-0941 (Pictilisib). It relies on the diazotization and cyclization of 3-bromo-2-methylaniline .

-

Mechanism: The reaction proceeds via N-acetylation, followed by nitrosation to form an N-nitroso-acetamide intermediate. This species undergoes a rearrangement and intramolecular cyclization involving the adjacent methyl group to form the indazole core.

-

Advantages: Low-cost starting materials, scalable, high regiofidelity.[2]

Reaction Scheme & Logic

The transformation maps the C3-bromine of the aniline precursor directly to the C4-position of the indazole.

Caption: Step-wise synthesis of 4-bromoindazole via modified Jacobson cyclization.

Method B: The Fluorobenzaldehyde Route (Alternative)

This route utilizes 2-fluoro-6-bromobenzaldehyde and hydrazine hydrate.

-

Mechanism: Hydrazine forms a hydrazone with the aldehyde, followed by an intramolecular nucleophilic aromatic substitution (SNAr) displacing the labile fluorine atom.

-

Pros/Cons: Fewer steps (one-pot), but the starting material is significantly more expensive and less available than the aniline precursor.

Part 2: Detailed Experimental Protocol

Protocol: Synthesis from 3-Bromo-2-methylaniline

Target Scale: 10–50 g | Expected Yield: 65–75%

Phase 1: Acetylation

-

Dissolution: Dissolve 3-bromo-2-methylaniline (1.0 equiv) in chloroform (7 vol) or toluene.

-

Addition: Add acetic anhydride (1.1 equiv) dropwise at 0–10 °C to control exotherm.

-

Reaction: Stir at room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane) for consumption of amine.

-

Workup: Wash with saturated NaHCO₃, dry organic layer (MgSO₄), and concentrate to yield the crude acetamide. Note: Can often be carried forward without purification.

Phase 2: Cyclization (The Critical Step)

-

Setup: Suspend the acetamide (from Phase 1) in toluene (10 vol). Add Potassium Acetate (KOAc, 1.2 equiv) and Acetic Anhydride (2.0 equiv).

-

Nitrosation: Heat to 80 °C. Add Isoamyl nitrite (1.5 equiv) dropwise.

-

Critical Control Point: The addition rate must be controlled to manage nitrogen gas evolution.

-

-

Reflux: Heat to reflux (110 °C) for 12–18 hours. The solution typically turns from orange to dark red.

-

Hydrolysis: Cool to RT. Remove volatiles under vacuum.[3] Add 6N HCl (5 vol) and MeOH (5 vol). Heat to 60 °C for 2 hours to remove the N-acetyl group.

-

Isolation: Neutralize with NaOH to pH 9–10. Extract with EtOAc (3x).[4]

-

Purification: The crude product is often a solid.[3] Recrystallize from Toluene/Heptane or purify via flash chromatography (0-40% EtOAc in Hexanes).

Validation Data:

-

1H NMR (400 MHz, DMSO-d6): δ 13.4 (br s, 1H, NH), 8.15 (s, 1H, H-3), 7.55 (d, J=8.0 Hz, 1H, H-7), 7.32 (d, J=7.5 Hz, 1H, H-5), 7.22 (t, J=7.8 Hz, 1H, H-6).

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 160–165 °C.

Part 3: Medicinal Chemistry Applications[1][2][6][7][8][9]

Kinase Inhibitor Development

The 4-bromo position is a strategic "vector" in kinase inhibitor design. In the indazole scaffold binding mode (typically hinge binding via N1/N2), the C4 substituent projects towards the P-loop or the solvent front , depending on the specific kinase.

Case Study: GDC-0941 (Pictilisib) GDC-0941 is a potent inhibitor of PI3Kα/δ. The 4-bromoindazole is coupled with a boronic ester to install the thienopyrimidine moiety.

Workflow for GDC-0941 Fragment Synthesis:

-

Protection: SEM or THP protection of N1.

-

Suzuki Coupling: Reaction at C4-Br with aryl boronates.

-

Deprotection: Removal of the protecting group.

Antibacterial Agents (FtsZ Inhibitors)

Derivatives of 4-bromoindazole have shown potency against Staphylococcus aureus by inhibiting FtsZ, a bacterial cell division protein. The bromine atom is crucial for filling a hydrophobic sub-pocket in the FtsZ interdomain cleft.

Quantitative Comparison of Reactivity

The C4-Br bond is sterically more crowded than C5 or C6 but remains highly reactive in Palladium-catalyzed cross-couplings.

| Position | Steric Hindrance | Electronic Environment | Suzuki Coupling Rate (Relative) |

| C4-Br | High (peri-H) | Electron Deficient | Moderate |

| C5-Br | Low | Moderate | High |

| C6-Br | Low | Electron Rich | High |

| C7-Br | High (N-H) | Electron Deficient | Low |

Part 4: Visualizing the Application Workflow

The following diagram illustrates how 4-bromoindazole serves as a divergence point for multiple drug classes.

Caption: Divergent synthesis pathways from the 4-bromoindazole core to bioactive targets.

References

-

Synthesis of GDC-0941 (Pictilisib)

- Title: Discovery of GDC-0941: A Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Tre

- Source:Journal of Medicinal Chemistry (ACS).

-

URL:[Link]

-

Jacobson Indazole Synthesis Mechanism

- Title: A New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.

- Source:The Journal of Organic Chemistry.

-

URL:[Link]

-

FtsZ Inhibitor Applications

-

General Indazole Chemistry

Sources

- 1. scribd.com [scribd.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 7. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

molecular weight and physicochemical data for 4-Bromo-1-(4-fluorophenyl)-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the molecular and physicochemical properties, a proposed synthetic route, and analytical characterization of 4-Bromo-1-(4-fluorophenyl)-1H-indazole. As a specialized heterocyclic compound with limited direct literature, this document synthesizes data from analogous structures to offer valuable insights for researchers, medicinal chemists, and professionals in drug development. The strategic incorporation of a bromine atom and a 4-fluorophenyl group on the indazole scaffold suggests its potential as a versatile intermediate for creating novel therapeutic agents, particularly in the realms of kinase inhibition and antimicrobial research.

Introduction

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The fusion of a benzene and pyrazole ring creates a scaffold with unique physicochemical properties, leading to a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][3] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide focuses on the specific derivative, 4-Bromo-1-(4-fluorophenyl)-1H-indazole. The presence of a bromine atom at the 4-position offers a reactive handle for further functionalization through cross-coupling reactions, while the N-1 substituted 4-fluorophenyl ring can influence the molecule's conformation and electronic properties. This combination makes it a compound of interest for the synthesis of complex molecules in drug discovery programs.

Physicochemical and Molecular Data

Due to the limited availability of experimental data for 4-Bromo-1-(4-fluorophenyl)-1H-indazole, the following properties have been calculated or estimated based on its constituent parts and data from similar compounds, such as 4-bromo-1H-indazole.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈BrFN₂ | Calculated |

| Molecular Weight | 291.12 g/mol | Calculated |

| Appearance | Expected to be a solid, from off-white to yellow-brown | Inferred from |

| Melting Point | Estimated 160-170 °C | Inferred from[4] |

| Boiling Point | > 300 °C (decomposes) | Estimated |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred |

| pKa | Estimated acidic pKa (N-H) ~14-15; Estimated basic pKa (pyridine-like N) ~1-2 | Inferred |

| InChI Key | (Not available) | |

| CAS Number | (Not available) |

Synthesis and Purification

The synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-indazole can be achieved through the N-arylation of 4-bromo-1H-indazole. A common and effective method for this transformation is the copper-catalyzed Chan-Lam coupling or the palladium-catalyzed Buchwald-Hartwig amination.[5] Below is a proposed synthetic protocol based on these established methodologies.

Proposed Synthetic Pathway: Chan-Lam N-Arylation

A plausible route involves the coupling of 4-bromo-1H-indazole with 4-fluorophenylboronic acid.

Caption: Proposed Chan-Lam coupling for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

4-bromo-1H-indazole (1.0 eq)

-

4-fluorophenylboronic acid (1.5 eq)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a round-bottom flask, add 4-bromo-1H-indazole, 4-fluorophenylboronic acid, and copper(II) acetate.

-

Add dichloromethane as the solvent, followed by pyridine.

-

Stir the reaction mixture at room temperature and open to the air for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 4-Bromo-1-(4-fluorophenyl)-1H-indazole.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Characterization Workflow

Caption: A standard workflow for the analytical characterization.

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indazole ring and the 4-fluorophenyl group. The chemical shifts will be influenced by the bromine and fluorine substituents. Protons on the indazole ring will likely appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the fluorophenyl group will show characteristic doublet of doublets or triplets due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR will show signals for all 13 carbon atoms in the molecule. The carbon attached to the bromine will be shifted to a lower field, while the carbons attached to the nitrogens will also have characteristic shifts. The carbons of the fluorophenyl ring will show splitting due to coupling with the fluorine atom.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, confirming the presence of the single fluorine atom on the phenyl ring.[6]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom. The exact mass should correspond to the calculated molecular weight of 291.12 g/mol .

Potential Applications and Biological Relevance

While there is no specific biological data for 4-Bromo-1-(4-fluorophenyl)-1H-indazole, the indazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][7]

-

Kinase Inhibition: Many indazole derivatives are known to be potent kinase inhibitors, which are crucial targets in cancer therapy.[8] The specific substitution pattern of the title compound could confer selectivity for certain kinases.

-

Antibacterial Activity: Bromo-indazole derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ, showing promise as a new class of antibacterial agents.[2][9]

-

Anti-inflammatory and Analgesic Properties: Certain indazole derivatives have demonstrated significant anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[3]

-

Agrochemicals: The indazole core is also found in some agrochemicals, suggesting potential applications in crop protection.[10]

Safety and Handling

No specific safety data sheet (SDS) is available for 4-Bromo-1-(4-fluorophenyl)-1H-indazole. However, based on the data for related halogenated indazoles, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]

-

Health Hazards: Halogenated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[11] They may cause skin, eye, and respiratory tract irritation.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

4-Bromo-1-(4-fluorophenyl)-1H-indazole is a promising, albeit understudied, heterocyclic compound. This technical guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and a strategy for its analytical characterization by synthesizing information from related structures. The structural features of this molecule make it a valuable building block for the development of novel compounds with potential therapeutic applications in oncology, infectious diseases, and inflammation. Further research into its synthesis and biological evaluation is warranted to fully explore its potential in drug discovery and medicinal chemistry.

References

- BenchChem. (n.d.). Validating the Structure of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Derivatives: A Comparative Guide.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- BenchChem. (n.d.). Assessing the Purity of Synthesized 4-Bromo-1-(4-fluorophenyl)-1H-imidazole: A Comparative Guide.

-

PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 4-Bromo-1H-indazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Beilstein Journals. (2022, August 23). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

-

Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Bromo-5-fluoro-1H-indazole. Retrieved from [Link]

- Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.

-

SpectraBase. (n.d.). 1-(4-Fluorophenyl)-2-phenyl-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Boc-4-bromo-1H-indazole. Retrieved from [Link]

-

PubMed. (2015, March 13). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of a novel series of indazole derivatives. Retrieved from [Link]

-

Journal of Chemical Sciences. (2014, July). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Retrieved from [Link]

-

ACS Omega. (2021, February 23). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

- Fisher Scientific. (2009, April 29). SAFETY DATA SHEET.

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

-

MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 3. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Patent Landscape and Structural Rationale of 4-Bromo-1-(4-fluorophenyl)-1H-indazole Analogs: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the 1-aryl-1H-indazole scaffold represents a privileged pharmacophore capable of addressing diverse biological targets. Specifically, the intermediate 4-bromo-1-(4-fluorophenyl)-1H-indazole serves as a highly versatile synthetic hub. The N1-(4-fluorophenyl) moiety provides optimal lipophilicity and metabolic stability, while the C4-bromine atom acts as a critical vector for late-stage transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of the patent landscape surrounding these analogs, focusing on their strategic deployment as Glucocorticoid Receptor (GR) modulators, monoacylglycerol lipase (MAGL) inhibitors, and bioisosteric replacements in drug discovery.

Chemical Space & Structural Rationale

As a Senior Application Scientist, selecting a core scaffold requires balancing physicochemical properties with synthetic tractability. The 4-bromo-1-(4-fluorophenyl)-1H-indazole system is engineered for target engagement and metabolic endurance:

-

The 1-(4-Fluorophenyl) Pharmacophore : Fluorine substitution at the para-position of the N1-phenyl ring blocks cytochrome P450-mediated aromatic oxidation, significantly improving the pharmacokinetic half-life of the resulting drug candidates. Furthermore, the highly electronegative fluorine atom modulates the electron density of the indazole core, enhancing binding affinity through multipolar interactions within deep hydrophobic pockets of target proteins.

-

The C4-Bromo Vector : Maintaining a halogen handle at the C4 position allows for rapid generation of structure-activity relationship (SAR) libraries. Unlike C3 or C5 halogens, C4 substituents often project toward the solvent-exposed channels in kinase active sites or receptor ligand-binding domains (LBDs). Palladium-catalyzed couplings at this position enable the introduction of solubilizing groups without disrupting the primary binding anchor.

Patent Landscape Analysis

The intellectual property (IP) surrounding 1-(4-fluorophenyl)-1H-indazoles is highly active. Assignees leverage this scaffold to navigate complex IP spaces and achieve selective polypharmacology.

-

Glucocorticoid Receptor (GR) Modulators : Patents such as describe tetracyclic and tricyclic compounds containing the indazole core that exhibit potent GR regulatory activity[1]. These non-steroidal modulators are designed to dissociate transactivation (associated with severe metabolic side effects) from transrepression (responsible for anti-inflammatory efficacy), offering safer treatments for chronic asthma and rheumatoid arthritis[2].

-

Bioisosteric Replacements : The indazole core is frequently patented as a bioisostere for catechol or indole rings. Patent details the use of indazole bioisosteres in therapeutically active compounds, replacing catechol moieties to improve metabolic stability while retaining efficacy against targets like phosphodiesterase type IV (PDE4) or adrenergic receptors[3]. These bioisosteres are particularly important for inflammatory and respiratory diseases[4].

-

Metabolic and Cardiovascular Targets : Other patent families, such as, claim indazole-containing derivatives for the treatment of atherosclerosis, hepatic steatosis, and type 2 diabetes[5]. This highlights the scaffold's versatility as a lipophilic anchor in binding to various metabolic targets[6].

-

Neurodegenerative Disorders : Related 1-aryl indazole derivatives have been explored as monoacylglycerol lipase (MAGL) inhibitors. For instance, outlines their use as prophylactic or therapeutic agents for neurodegenerative diseases, including Alzheimer's and Parkinson's diseases, by suppressing the decomposition of 2-arachidonoylglycerol (2-AG)[7].

Fig 1. Strategic workflow for patent landscaping and IP-driven lead diversification.

Quantitative Data: Key Patent Families

The following table summarizes the quantitative mapping of the primary patent families utilizing this scaffold class.

| Patent Publication | Assignee / Source | Target / Mechanism | Therapeutic Indication | Scaffold Role |

| WO2011081173A1 | Astellas Pharma Inc. | Glucocorticoid Receptor (GR) | Asthma, Rheumatoid Arthritis | Core framework for tetracyclic modulators |

| SK6252000A3 | Warner-Lambert Co. | PDE4, Adrenergic Receptors | Inflammation, Respiratory | Bioisosteric replacement for catechol |

| BR112019010164A2 | Merck Sharp & Dohme | Metabolic Targets | Atherosclerosis, T2 Diabetes | Lipophilic binding anchor |

| WO2015099196A1 | Takeda Pharmaceutical | Monoacylglycerol Lipase (MAGL) | Alzheimer's, Parkinson's | Hinge-binding / hydrophobic pocket filler |

Experimental Protocols: Synthesis & Diversification

To ensure scientific integrity and provide a self-validating framework for researchers, the following protocols detail the synthesis of the core scaffold and its subsequent late-stage diversification. These methods are grounded in validated .

Protocol A: Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-indazole

This protocol utilizes an Ullmann-type C-N coupling to install the fluorophenyl moiety.

-

Reagents : 4-Bromo-1H-indazole (1.0 eq), 1-fluoro-4-iodobenzene (1.2 eq), Copper(I) iodide (0.1 eq), N,N'-dimethylethylenediamine (0.2 eq), Potassium carbonate (2.0 eq).

-

Solvent : Anhydrous Toluene (0.2 M).

-

Procedure :

-

Charge a flame-dried Schlenk flask with 4-bromo-1H-indazole, CuI, and K₂CO₃.

-

Evacuate and backfill with dry Nitrogen (3 cycles) to ensure an oxygen-free environment.

-

Add the solvent, followed by 1-fluoro-4-iodobenzene and the diamine ligand via a gas-tight syringe.

-

Heat the reaction mixture to 110°C for 18 hours under vigorous stirring.

-

Causality Check: The bidentate diamine ligand is critical. It solubilizes the copper catalyst and accelerates the reductive elimination step of the Ullmann coupling, thereby outcompeting undesired homocoupling of the aryl iodide.

-

-

Validation & Workup : Monitor via LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite to remove copper salts, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure scaffold.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

-

Reagents : 4-Bromo-1-(4-fluorophenyl)-1H-indazole (1.0 eq), Arylboronic acid derivative (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), Sodium carbonate (2.0 M aqueous solution, 3.0 eq).

-

Solvent : 1,4-Dioxane (0.1 M).

-

Procedure :

-

Combine the indazole core, boronic acid, and Pd catalyst in a microwave-safe vial.

-

Add Dioxane and the aqueous base. Degas the biphasic mixture by sparging with Argon for 5 minutes.

-

Causality Check: Rigorous degassing is essential. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state and promotes the oxidative homocoupling of the boronic acid, which severely depresses the yield of the target cross-coupled product.

-

Irradiate in a microwave reactor at 120°C for 30 minutes.

-

-

Validation & Workup : Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify by preparative HPLC to isolate the diversified analog.

Fig 2. Mechanism of action for indazole-based Glucocorticoid Receptor (GR) modulators.

References

- Title: Tetracyclic compound. Source: Google Patents (WO2011081173A1).

- Title: Indazole bioisostere replacement of catechol in therapeutically active compounds. Source: Google Patents (SK6252000A3).

- Title: Compound, pharmaceutical composition, use of a compound, and method for treating atherosclerosis, hepatic steatosis, atherosclerosis, type 2 diabetes mellitus, obesity, hyperlipidemia or hypercholesterolemia. Source: Google Patents (BR112019010164A2).

- Title: 4-(piperrazin-1-yl)-pyrrolidin-2-one compounds as monoacylglycerol lipase (magl) inhibitors. Source: Google Patents (WO2015099196A1).

-

Title : Organic Syntheses (General Standard for Cross-Coupling Methodologies). Source : Organic Syntheses, Inc. URL : [Link]

Sources

- 1. WO2011081173A1 - Tetracyclic compound - Google Patents [patents.google.com]

- 2. WO2011081173A1 - Tetracyclic compound - Google Patents [patents.google.com]

- 3. SK6252000A3 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 4. SK6252000A3 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 5. BR112019010164A2 - compound, pharmaceutical composition, use of a compound, and method for treating atherosclerosis, hepatic steatosis, atherosclerosis, type 2 diabetes mellitus, obesity, hyperlipidemia or hypercholesterolemia. - Google Patents [patents.google.com]

- 6. BR112019010164A2 - compound, pharmaceutical composition, use of a compound, and method for treating atherosclerosis, hepatic steatosis, atherosclerosis, type 2 diabetes mellitus, obesity, hyperlipidemia or hypercholesterolemia. - Google Patents [patents.google.com]

- 7. WO2015099196A1 - 4-(piperrazin-1-yl)-pyrrolidin-2-one compounds as monoacylglycerol lipase (magl) inhibitors - Google Patents [patents.google.com]

Electronic Architecture and Synthetic Utility of the 4-Bromo Indazole Core

The 4-Bromo Indazole Core represents a specialized, high-value scaffold in medicinal chemistry, distinct from its more common 5- and 6-bromo isomers due to its proximity to the pyrazole nitrogen bridgehead. This position offers unique vectors for halogen bonding and steric occupancy in kinase hinge-binding regions.

Executive Summary

The 4-bromoindazole scaffold is a bifunctional heterocycle merging the electron-rich characteristics of a pyrazole with the electron-deficient nature of a halogenated benzene.[1] Unlike the 5- and 6-isomers, the 4-bromo substituent exerts a direct steric and electronic influence on the N1/N2 tautomeric equilibrium and the C3-position's reactivity. This guide details the electronic properties, regioselective synthesis, and functionalization strategies for this core, designed for high-precision drug discovery applications.

Electronic Structure & Fundamental Properties

1.1 Tautomeric Equilibrium & Stability

Indazole exists in a tautomeric equilibrium between the 1H and 2H forms. For the 4-bromo derivative, the 1H-tautomer is thermodynamically dominant (

-

Steric Influence: The bulky bromine atom at C4 (Van der Waals radius

) creates a "peri-interaction" with the C3-H, but more importantly, it imposes steric pressure on the N1-substituent in N-functionalized derivatives. -

Electronic Effect: The -I (inductive withdrawing) effect of bromine at C4 increases the acidity of the N-H proton compared to unsubstituted indazole.

| Property | Value (Approx.) | Context |

| pKa (N-H acidity) | ~13.2 | More acidic than indazole (13.86) due to -I effect of Br. |

| pKa (Conjugate Acid) | ~0.8 | Less basic than indazole (1.25) due to electron withdrawal. |

| Dipole Moment | ~1.8 D | Vector directed towards the Br and Pyrazole Ns. |

| C4-Br Bond Length | 1.89 \AA | Standard aromatic C-Br bond, susceptible to oxidative addition. |

1.2 Molecular Electrostatic Potential (MEP)

The 4-bromo substituent creates a distinct

Synthesis: The Regiochemical Trap

A critical error in synthesizing 4-bromoindazole is the selection of the starting aniline.

-

Incorrect Precursor: 4-bromo-2-methylaniline cyclizes to form 5-bromoindazole .[2]

-

Correct Precursor: 3-bromo-2-methylaniline is required to place the bromine at the 4-position of the resulting indazole.

2.1 Primary Synthetic Route (Jacobson/Diazotization)

The most robust route involves the diazotization of 3-bromo-2-methylaniline followed by spontaneous intramolecular cyclization.

Figure 1: Correct synthetic workflow for 4-bromoindazole versus the common regiochemical error.

Reactivity Profile & Functionalization

The 4-bromo indazole core offers three distinct vectors for diversification.

3.1 Reactivity Map

-

N1-Alkylation/Arylation (Nucleophilic):

-

Reagent: Alkyl halides (with

) or Aryl boronic acids (Chan-Lam). -

Selectivity: N1 is favored over N2 (typically >10:1 ratio), but steric bulk at C4 (Br) can slightly increase N2 formation compared to unsubstituted indazole.

-

-

C3-Electrophilic Substitution (Electrophilic):

-

Reagent: NIS, NBS, or Selectfluor.

-

Outcome: The C3 position is highly reactive.[3] Halogenation at C3 occurs without disrupting the C4-Br bond, allowing for the formation of 3,4-dihaloindazoles .

-

-

C4-Cross Coupling (Metal-Catalyzed):

-

Reagent: Boronic acids (Suzuki), Amines (Buchwald), Terminal alkynes (Sonogashira).

-

Selectivity: The C4-Br bond is activated for oxidative addition. However, if C3 is unsubstituted, C3-H deprotonation can compete during lithiation strategies.

-

Figure 2: Orthogonal reactivity vectors of the 4-bromo indazole core.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-1H-indazole

-

Objective: Preparation of the core scaffold from 3-bromo-2-methylaniline.

-

Scale: 50 mmol.

Step-by-Step Methodology:

-

Acetylation: Dissolve 3-bromo-2-methylaniline (9.3 g, 50 mmol) in dry chloroform (100 mL). Add acetic anhydride (5.2 mL, 55 mmol) dropwise at 0°C. Stir at RT for 1 h.

-

Nitrosation/Cyclization: To the mixture, add potassium acetate (1.5 g, 15 mmol) and acetic anhydride (10 mL). Heat to 40°C. Add isoamyl nitrite (13.4 mL, 100 mmol) dropwise.

-

Reflux: Heat the reaction to reflux (approx. 65°C) for 18 hours. The solution will turn from orange to deep red.

-

Hydrolysis: Evaporate volatiles. Resuspend residue in MeOH (50 mL) and 6N HCl (50 mL). Reflux for 2 hours to remove the acetyl group.

-

Workup: Cool to RT. Neutralize with 50% NaOH to pH 10. Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc 4:1).

-

Yield: Expected 65-75%.

-

Validation:

NMR (DMSO-

-

Protocol B: Regioselective C4-Suzuki Coupling

-

Objective: Functionalization of C4 without affecting the unprotected N-H (using excess base) or after protection.

Step-by-Step Methodology:

-

Setup: In a microwave vial, combine 4-bromo-1H-indazole (1.0 eq), Aryl boronic acid (1.2 eq), and

(0.05 eq). -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

-

Base: Add

(3.0 eq). Note: Excess base is required to deprotonate the indazole N-H and facilitate the transmetallation. -

Reaction: Degas with argon for 5 min. Heat at 100°C for 4 hours (or 120°C microwave for 30 min).

-

Workup: Dilute with water, extract with EtOAc.

-

Key Insight: The reaction proceeds via the indazolate anion, which is highly reactive toward oxidative addition at C4.

-

References

-

Synthesis of Indazoles via Diazotization

- Title: "General synthesis of indazoles

- Source:Organic Syntheses, Coll. Vol. 3, p. 475.

-

URL:[Link] (Methodology adaptation for 3-bromo precursor).

- Title: "Regioselective Synthesis and Functionalization of Indazoles.

-

Electronic Properties & pKa

-

Halogen Bonding in Drug Design

- Title: "Halogen bonding in medicinal chemistry:

- Source:Journal of Medicinal Chemistry, 2013.

-

URL:[Link]

Sources

- 1. CAS 186407-74-9: 4-Bromo (1H)Indazole | CymitQuimica [cymitquimica.com]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-(4-fluorophenyl)-1H-indazole

This Application Note and Protocol is designed for researchers utilizing 4-Bromo-1-(4-fluorophenyl)-1H-indazole as a scaffold in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., FGFR, VEGFR) and CNS-active agents.

Strategic Analysis & Mechanistic Insight

The Substrate: Electronic & Steric Profile

The 4-bromoindazole core presents a unique challenge and opportunity compared to its 5- or 6-bromo isomers.

-

Steric Environment (The "Peri" Effect): The C4 position is adjacent to the bridgehead nitrogen (though separated by C3a) and the C3-H bond. While not as hindered as a meso-position in anthracene, it possesses higher steric demand than the exposed C5/C6 positions.

-

Electronic Activation: The N1-(4-fluorophenyl) moiety exerts a strong electron-withdrawing effect via the inductive pull of the fluorine and the conjugation of the phenyl ring. This decreases the electron density of the pyrazole ring, thereby activating the C4-Br bond towards oxidative addition with Palladium(0).

-

Catalyst Interaction: Unlike NH-indazoles, the N1-substitution prevents the substrate from acting as a ligand poison (N-coordination to Pd). However, the electron-deficient nature of the ring requires electron-rich ligands (e.g., ferrocenyl phosphines or biaryl phosphines) to facilitate the oxidative addition step.

Reaction Design Strategy

To ensure a self-validating and robust protocol, we prioritize catalyst systems that stabilize the Pd(0) species and prevent hydrodehalogenation (a common side reaction in electron-deficient aryl halides).

-

Primary System (Robust): Pd(dppf)Cl₂ · CH₂Cl₂ / K₂CO₃ / Dioxane:H₂O.

-

Rationale: The bidentate dppf ligand has a large bite angle, favoring reductive elimination. It is air-stable and highly effective for heteroaryl bromides.

-

-

Secondary System (High-Activity): XPhos Pd G2 / K₃PO₄ / THF:H₂O.

-

Rationale: For sterically hindered boronic acids (e.g., ortho-substituted), the bulky XPhos ligand facilitates transmetallation and prevents catalyst aggregation.

-

Experimental Protocols

Protocol A: Standard Cross-Coupling (High Throughput Compatible)

Best for: Phenylboronic acids, Heteroaryl boronic acids (unhindered).

Materials:

-

Substrate: 4-Bromo-1-(4-fluorophenyl)-1H-indazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (3–5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the Indazole substrate (1.0 equiv), Boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

-

Solvation: Syringe in degassed 1,4-Dioxane and Water (4:1 v/v). Concentration should be approx. 0.1 M with respect to the indazole.

-

Catalyst Addition: Briefly remove the septum (under positive inert gas flow) and add Pd(dppf)Cl₂ (0.05 equiv). Reseal and purge for 1 min.

-

Reaction: Heat the block/bath to 90°C for 4–12 hours.

-

Checkpoint: Monitor by LC-MS.[3] Look for the disappearance of the bromide (M+H: ~291/293) and emergence of the biaryl product.

-

-

Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and water.[1][2][4] Separate phases. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sterically Demanding / Difficult Couplings

Best for: Ortho-substituted boronic acids, unstable boronic esters, or if Protocol A fails.

Materials:

-

Catalyst: XPhos Pd G2 (2–5 mol%)